molecular formula C8H9ClFN3S B12987305 N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide

N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide

Cat. No.: B12987305
M. Wt: 233.69 g/mol
InChI Key: UNKOVSDXLCHTGN-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H9ClFN3S. It is known for its unique structure, which includes a chloro and fluoro substituent on the benzyl ring, as well as a hydrazinecarbothioamide group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism .

Comparison with Similar Compounds

N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

The unique combination of chloro and fluoro substituents in this compound makes it distinct from these similar compounds, potentially offering unique reactivity and biological activities .

Properties

Molecular Formula

C8H9ClFN3S

Molecular Weight

233.69 g/mol

IUPAC Name

1-amino-3-[(2-chloro-6-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C8H9ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14)

InChI Key

UNKOVSDXLCHTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=S)NN)F

Origin of Product

United States

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